molecular formula C12H16O5S B310506 Butyl 4-[(methylsulfonyl)oxy]benzoate

Butyl 4-[(methylsulfonyl)oxy]benzoate

Cat. No.: B310506
M. Wt: 272.32 g/mol
InChI Key: SPOQTZZOCMMYQJ-UHFFFAOYSA-N
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Description

Butyl 4-[(methylsulfonyl)oxy]benzoate is a synthetic benzoate ester featuring a methylsulfonyloxy (-OSO₂CH₃) substituent at the para position of the aromatic ring and a butyl ester group. This compound is structurally characterized by its sulfonate ester functionality, which imparts distinct electronic and steric properties. Such derivatives are often explored as intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, or polymer precursors.

Properties

Molecular Formula

C12H16O5S

Molecular Weight

272.32 g/mol

IUPAC Name

butyl 4-methylsulfonyloxybenzoate

InChI

InChI=1S/C12H16O5S/c1-3-4-9-16-12(13)10-5-7-11(8-6-10)17-18(2,14)15/h5-8H,3-4,9H2,1-2H3

InChI Key

SPOQTZZOCMMYQJ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Butyl 4-[(methylsulfonyl)oxy]benzoate with its closest structural analogs, including ethyl 4-(sulfooxy)benzoate (compound 13 from the evidence) and other para-substituted benzoates:

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Substituent Group Source Key Properties
This compound C₁₂H₁₆O₅S 272.32 Butyl Methylsulfonyloxy (-OSO₂CH₃) Synthetic Lipophilic, moderate stability
Ethyl 4-(sulfooxy)benzoate C₉H₁₀O₆S 246.24 Ethyl Sulfooxy (-OSO₃H) Phyllostachys edulis (bamboo shoots) Polar, acidic, water-soluble
Methyl 4-hydroxybenzoate C₈H₈O₃ 152.15 Methyl Hydroxyl (-OH) Synthetic/Natural Antimicrobial, low lipophilicity
Ethyl 4-nitrobenzoate C₉H₉NO₄ 195.17 Ethyl Nitro (-NO₂) Synthetic Electron-withdrawing, high reactivity

Key Differences and Implications

In contrast, ethyl 4-(sulfooxy)benzoate (compound 13) has higher polarity due to its sulfate ester (-OSO₃H), making it more water-soluble and acidic .

Substituent Functionality: The methylsulfonyloxy group (-OSO₂CH₃) is less acidic than the sulfooxy group (-OSO₃H) but offers greater steric bulk, which may influence reactivity in nucleophilic substitution or hydrolysis reactions. Compounds with nitro (-NO₂) or hydroxyl (-OH) groups exhibit divergent electronic effects: nitro groups are strongly electron-withdrawing, while hydroxyl groups are electron-donating.

Natural vs. this compound is likely synthetic, with modifications tailored for stability or specific reactivity in industrial processes.

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